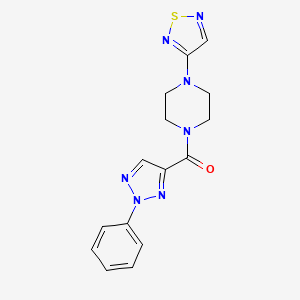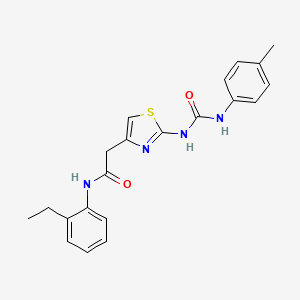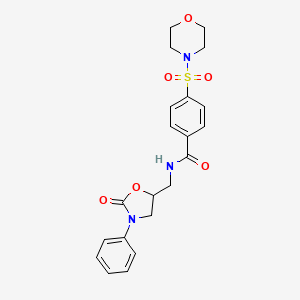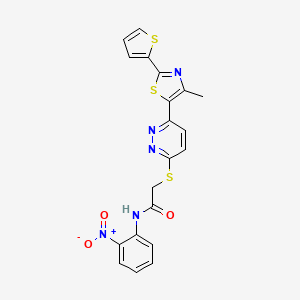![molecular formula C12H15FN4S B2463714 5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 750599-21-4](/img/structure/B2463714.png)
5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential in various fields of scientific research. This compound, with the molecular formula C12H15FN4S and a molecular weight of 266.34, is primarily used in proteomics research . It is known for its unique structure, which includes a triazole ring, a fluorophenyl group, and a dimethylaminoethyl side chain.
Métodos De Preparación
The synthesis of 5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multistep synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring or the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the dimethylaminoethyl side chain can modulate its solubility and bioavailability .
Comparación Con Compuestos Similares
5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.
Flupoxam: A herbicide with a triazole ring and similar functional groups. These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Propiedades
IUPAC Name |
3-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-8(16(2)3)11-14-15-12(18)17(11)10-6-4-9(13)5-7-10/h4-8H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFMGPDPMLGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)


![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)
![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)



![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)


![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

